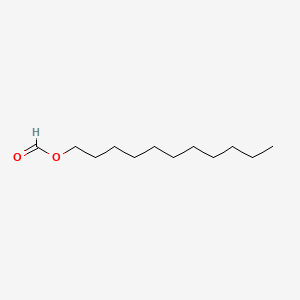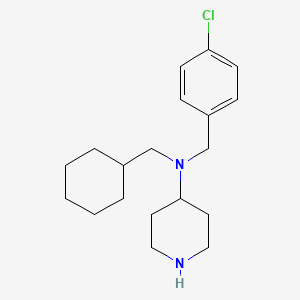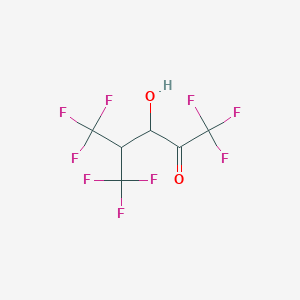![molecular formula C17H28N2O3 B12084861 1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]- CAS No. 306936-17-4](/img/structure/B12084861.png)
1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a tert-butyl group, a methyl group, and a morpholinopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The morpholinopropyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrole ring.
Substitution: The morpholinopropyl group can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring and its substituents can interact with enzymes or receptors, leading to various biological effects. The morpholinopropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
類似化合物との比較
Similar Compounds
- 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide
- 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1-phenyl-1H-pyrrole-3-carboxamide
Uniqueness
5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and potential biological activity compared to its carboxamide counterparts. The combination of the tert-butyl, methyl, and morpholinopropyl groups also contributes to its distinct properties and applications.
特性
CAS番号 |
306936-17-4 |
|---|---|
分子式 |
C17H28N2O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
5-tert-butyl-2-methyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H28N2O3/c1-13-14(16(20)21)12-15(17(2,3)4)19(13)7-5-6-18-8-10-22-11-9-18/h12H,5-11H2,1-4H3,(H,20,21) |
InChIキー |
CZNIFSBECUXHHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)

![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)




![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
